2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 313370-25-1
Cat. No.: VC4502183
Molecular Formula: C14H8FN3O3S
Molecular Weight: 317.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313370-25-1 |
|---|---|
| Molecular Formula | C14H8FN3O3S |
| Molecular Weight | 317.29 |
| IUPAC Name | 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H8FN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
| Standard InChI Key | VRBCYMUOYNFGMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide comprises a benzothiazole core fused with a benzamide group. Key features include:
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Benzothiazole ring: A heterocyclic aromatic system containing sulfur and nitrogen atoms.
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Nitro group (-NO₂): Positioned at the 6-position of the benzothiazole ring, which enhances electron-withdrawing effects and influences reactivity.
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Fluorine atom (-F): Located at the 2-position of the benzamide moiety, contributing to electronegativity and steric effects.
Table 1: Comparative Molecular Properties of Benzothiazole Derivatives
The nitro group’s strong electron-withdrawing nature likely increases the compound’s electrophilicity, making it reactive in substitution reactions . Fluorine’s electronegativity may enhance binding affinity to biological targets by forming hydrogen bonds .
Synthetic Routes and Optimization
While no direct synthesis of 2-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is documented, analogous compounds suggest a multi-step approach:
Step 1: Nitration of Benzothiazole
Introducing the nitro group to the benzothiazole ring typically involves nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) . For example, 6-nitro-1,3-benzothiazol-2-amine can be synthesized via nitration followed by reduction.
Step 2: Amide Coupling
Reaction of 6-nitro-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions yields the target compound .
Critical Parameters:
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Temperature: Maintained below 25°C to prevent decomposition.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Characteristics
Spectral Data (Inferred from Analogs)
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¹H NMR: Aromatic protons adjacent to the nitro group resonate at δ 8.2–8.5 ppm, while fluorine’s deshielding effect shifts benzamide protons to δ 7.6–7.9 ppm .
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¹³C NMR: The carbonyl carbon (C=O) appears near δ 165 ppm, and the nitro group’s carbons resonate at δ 148–150 ppm .
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Mass Spectrometry: Expected molecular ion peak [M+H]⁺ at m/z 329.30.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nitro group’s hydrophobicity .
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Stability: Susceptible to photodegradation; storage in amber vials under inert atmosphere (N₂) is recommended .
Biological Activity and Mechanistic Insights
Benzothiazole derivatives exhibit diverse biological activities, though specific data for this compound remain speculative:
Anticancer Activity
Nitro-containing benzothiazoles act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates that damage DNA . The fluorobenzamide moiety could further stabilize interactions with tyrosine kinase domains, as seen in analogous structures .
Applications and Industrial Relevance
Pharmaceutical Development
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Antimicrobial Agents: Structural analogs are under investigation for treating drug-resistant infections .
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Anticancer Therapeutics: Nitro groups’ bioreductive properties make them candidates for hypoxia-selective cytotoxins .
Material Science
Nitrobenzothiazoles serve as precursors for fluorescent dyes and photovoltaic materials due to their electron-deficient aromatic systems .
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